molecular formula C5H10ClFO2S B6614088 5-fluoropentane-1-sulfonyl chloride CAS No. 407-90-9

5-fluoropentane-1-sulfonyl chloride

Cat. No. B6614088
CAS RN: 407-90-9
M. Wt: 188.65 g/mol
InChI Key: PJUGRUHVPVYZRK-UHFFFAOYSA-N
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Description

5-Fluoropentane-1-sulfonyl chloride (5-FPSC) is an organosulfur compound with a wide range of uses in organic chemistry, biochemistry, and pharmaceutical research. It is a colorless liquid that is soluble in organic solvents and is used as a reagent for the synthesis of various organic compounds. 5-FPSC is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs, and in the synthesis of other compounds used in medical research.

Scientific Research Applications

5-fluoropentane-1-sulfonyl chloride has a wide range of applications in scientific research. It is often used in the synthesis of organic compounds, such as amino acids, peptides, and nucleotides. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In addition, 5-fluoropentane-1-sulfonyl chloride is used in the synthesis of compounds used in medical research, such as imaging agents and contrast agents.

Mechanism of Action

The mechanism of action of 5-fluoropentane-1-sulfonyl chloride is not well understood. However, it is thought to involve the formation of a sulfonium ion intermediate, which then undergoes a nucleophilic substitution reaction with the desired organic compound. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoropentane-1-sulfonyl chloride are not well understood. However, it is known that it can act as an inhibitor of certain enzymes and can also have an effect on the activity of certain proteins. In addition, 5-fluoropentane-1-sulfonyl chloride has been shown to have an effect on the uptake of certain drugs and can also affect the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

5-fluoropentane-1-sulfonyl chloride has several advantages as a reagent for laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time. In addition, it is soluble in organic solvents, which allows for the synthesis of various organic compounds. However, 5-fluoropentane-1-sulfonyl chloride also has some limitations. It is a toxic compound and must be handled with care. In addition, it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for research on 5-fluoropentane-1-sulfonyl chloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and medical research. In addition, further research could be done to improve the synthesis and storage of 5-fluoropentane-1-sulfonyl chloride, as well as to develop new methods for its use in laboratory experiments. Finally, further research could be done to explore the potential use of 5-fluoropentane-1-sulfonyl chloride in other areas, such as materials science and nanotechnology.

Synthesis Methods

5-fluoropentane-1-sulfonyl chloride can be synthesized by a variety of methods. A common method involves the reaction of pentane-1-sulfonyl chloride with an alkali metal fluoride, such as sodium fluoride, potassium fluoride, or lithium fluoride. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, and the product is then purified by recrystallization.

properties

IUPAC Name

5-fluoropentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClFO2S/c6-10(8,9)5-3-1-2-4-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGRUHVPVYZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropentane-1-sulfonyl chloride

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